An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid
An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound that holds significant importance as a key intermediate in the synthesis of various pharmaceuticals. Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a chlorine atom, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Chloro-1-benzothiophene-2-carboxylic acid, with a particular focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-Chloro-1-benzothiophene-2-carboxylic acid is essential for its handling, reaction optimization, and formulation. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13771-75-0 | [1][2][3] |
| Molecular Formula | C₉H₅ClO₂S | [1][2][3] |
| Molecular Weight | 212.65 g/mol | [1][2][3] |
| Appearance | Off-white to solid | [1] |
| Melting Point | 256-258 °C | |
| Boiling Point | 408.6 °C at 760 mmHg | |
| Density | 1.546 g/cm³ | |
| Flash Point | 200.9 °C | |
| Solubility | Slightly soluble in dimethyl sulfoxide and methanol. | [1] |
| pKa | Data not available |
Spectral Data
Note: The following spectral data is for the closely related isomer, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, as detailed spectral information for the 5-chloro isomer is not available. This data is provided for illustrative purposes.
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| 13.57 (bs, 1H) | 163.48 |
| 8.23 (d, J = 2.0 Hz, 1H) | 142.60 |
| 8.12 (s, 1H) | 137.59 |
| 8.02 (d, J = 8.6 Hz, 1H) | 135.82 |
| 7.50 (dd, J = 8.6, 2.0 Hz, 1H) | 132.07 |
| 129.89 | |
| 127.20 | |
| 125.84 | |
| 122.60 |
Experimental Protocols
The synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid is a critical step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its synthesis and its subsequent use in the synthesis of the anticoagulant drug, Rivaroxaban.
Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid
One common synthetic route involves the oxidation of 5-chloro-2-acetylthiophene.
Materials:
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5-chloro-2-acetylthiophene
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Acetone
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Potassium dihydrogen phosphate (KH₂PO₄)
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Sodium chlorite (NaClO₂)
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Sodium sulfite (Na₂SO₃)
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Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
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Dissolve 5-chloro-2-acetylthiophene in acetone in a reaction vessel.
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Cool the solution to 0-10 °C.
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Slowly add an aqueous solution of potassium dihydrogen phosphate to the reaction mixture.
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Subsequently, add an aqueous solution of sodium chlorite dropwise while maintaining the temperature between 0-10 °C.
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After the addition is complete, allow the reaction to warm to 20-30 °C and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Chloro-1-benzothiophene-2-carboxylic acid.
Synthesis of Rivaroxaban from 5-Chloro-1-benzothiophene-2-carboxylic acid
This procedure details the conversion of 5-Chloro-1-benzothiophene-2-carboxylic acid to the anticoagulant drug Rivaroxaban.
Materials:
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5-Chloro-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
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Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
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In a reaction vessel, treat 5-Chloro-1-benzothiophene-2-carboxylic acid with an excess of thionyl chloride and heat at reflux for 2 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
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Dissolve the resulting acid chloride in anhydrous dichloromethane.
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In a separate vessel, prepare a solution of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and triethylamine in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
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Filter the resulting precipitate, which is Rivaroxaban, and wash with dichloromethane.
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The crude product can be further purified by recrystallization.
Role in Drug Development
5-Chloro-1-benzothiophene-2-carboxylic acid is a pivotal intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The following diagram illustrates the synthetic workflow.
Caption: Synthetic pathway from 5-chloro-2-acetylthiophene to Rivaroxaban.
As illustrated, the carboxylic acid functionality of 5-Chloro-1-benzothiophene-2-carboxylic acid is first activated, typically by conversion to the more reactive acid chloride. This activated intermediate then undergoes an amide coupling reaction with a complex amine to form the final Rivaroxaban molecule. The benzothiophene moiety is a crucial pharmacophore that interacts with the active site of the Factor Xa enzyme.
Conclusion
5-Chloro-1-benzothiophene-2-carboxylic acid is a compound of high interest to the pharmaceutical industry. Its well-defined chemical properties and established synthetic routes make it a reliable building block for the construction of complex, biologically active molecules. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research into its solubility and pKa would be beneficial for optimizing its use in various synthetic applications.
